(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and an imino group substituted with a 2-methylpropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the indole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Substitution with 2-Methylpropoxy Moiety: The final step involves the substitution of the imino group with a 2-methylpropoxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and indole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted indole and phenyl derivatives.
Scientific Research Applications
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indole: Similar structure but lacks the oxo group.
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-thione: Contains a thione group instead of an oxo group.
(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-amine: Contains an amine group instead of an oxo group.
Uniqueness
The presence of the oxo group in (3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)12-22-19-17-15-10-6-7-11-16(15)20(18(17)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQFIURZIYOOE-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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